molecular formula C8H14O2 B3050207 6-methylhept-5-enoic acid CAS No. 24286-45-1

6-methylhept-5-enoic acid

Cat. No.: B3050207
CAS No.: 24286-45-1
M. Wt: 142.2 g/mol
InChI Key: DYVOOEFFLMGPDG-UHFFFAOYSA-N
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Description

6-Methylhept-5-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a methyl group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylhept-5-enoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-methylhept-5-en-2-one using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

6-Methylhept-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dicarboxylic acids.

    Reduction: Saturated carboxylic acids.

    Substitution: Esters and amides.

Scientific Research Applications

6-Methylhept-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methylhept-5-enoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The double bond and methyl group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylhept-5-enoic acid is unique due to its specific combination of a carboxyl group, a double bond, and a methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

6-methylhept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVOOEFFLMGPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415233
Record name 5-Heptenoic acid, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24286-45-1
Record name 5-Heptenoic acid, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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